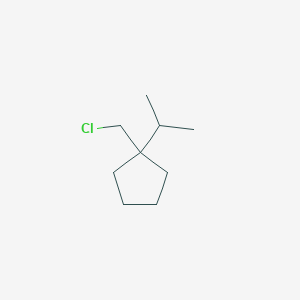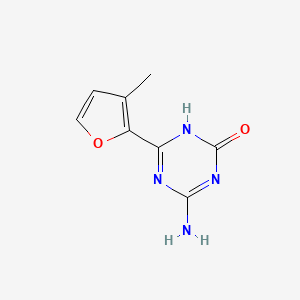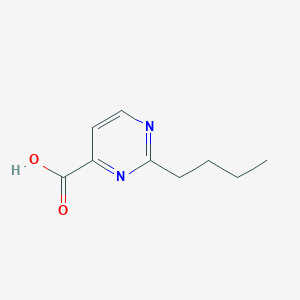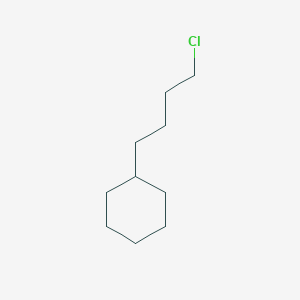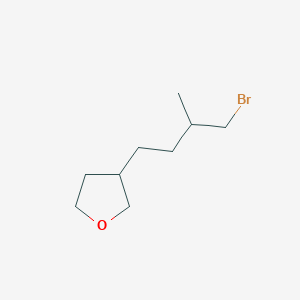
3-(4-Bromo-3-methylbutyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-3-methylbutyl)oxolane is an organic compound with the molecular formula C₉H₁₇BrO. It is a derivative of oxolane, also known as tetrahydrofuran, with a bromoalkyl substituent. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylbutyl)oxolane typically involves the bromination of 3-methylbutyl oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-3-methylbutyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Substitution: Formation of 3-(4-Hydroxy-3-methylbutyl)oxolane or 3-(4-Amino-3-methylbutyl)oxolane.
Elimination: Formation of 3-methylbut-3-en-1-yl oxolane.
Oxidation: Formation of 3-(4-Hydroxy-3-methylbutyl)oxolane or 3-(4-Oxo-3-methylbutyl)oxolane.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-3-methylbutyl)oxolane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-3-methylbutyl)oxolane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo metabolic transformations in biological systems, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-3-methylbutyl)oxolane
- 3-(4-Fluoro-3-methylbutyl)oxolane
- 3-(4-Iodo-3-methylbutyl)oxolane
Comparison
Compared to its halogenated analogs, 3-(4-Bromo-3-methylbutyl)oxolane exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique properties make it suitable for specific applications where other halogenated compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H17BrO |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
3-(4-bromo-3-methylbutyl)oxolane |
InChI |
InChI=1S/C9H17BrO/c1-8(6-10)2-3-9-4-5-11-7-9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
APBMXMPXZOVBGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CCOC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


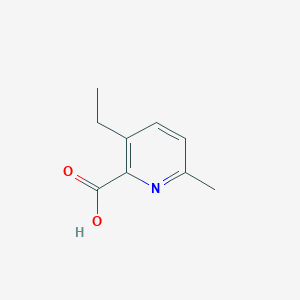
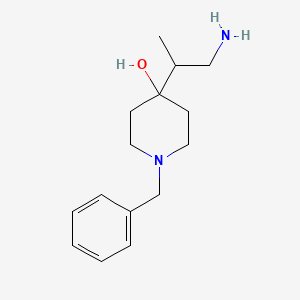

![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
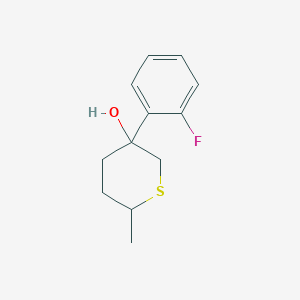
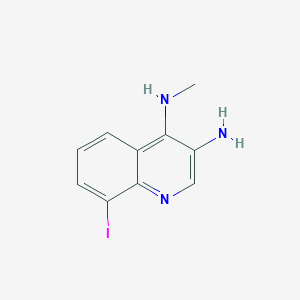
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)

